molecular formula C14H21NO3 B8445066 2-[3-(2-Amino-ethyl)-phenoxy]-2-methyl-propionic acid ethyl ester

2-[3-(2-Amino-ethyl)-phenoxy]-2-methyl-propionic acid ethyl ester

Cat. No.: B8445066
M. Wt: 251.32 g/mol
InChI Key: QDQDRCZNTLSYAD-UHFFFAOYSA-N
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Description

2-[3-(2-Amino-ethyl)-phenoxy]-2-methyl-propionic acid ethyl ester is a useful research compound. Its molecular formula is C14H21NO3 and its molecular weight is 251.32 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H21NO3

Molecular Weight

251.32 g/mol

IUPAC Name

ethyl 2-[3-(2-aminoethyl)phenoxy]-2-methylpropanoate

InChI

InChI=1S/C14H21NO3/c1-4-17-13(16)14(2,3)18-12-7-5-6-11(10-12)8-9-15/h5-7,10H,4,8-9,15H2,1-3H3

InChI Key

QDQDRCZNTLSYAD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C)OC1=CC=CC(=C1)CCN

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Under nitrogen atmosphere, ethyl 2-(3-aminocarbonylmethylphenoxy)-2-methylpropionate (507 mg, 1.91 mmol) was dissolved in tetrahydrofuran. Subsequently, borane-tetrahydrofuran complex in tetrahydrofuran solution [1M BH3-THF in THF (19.1 mL, 19.1 mmol)] was added thereto, and the mixture was stirred for one hour at 50° C. The reaction mixture was concentrated under reduced pressure, followed by addition of 1M hydrochloric acid at 0° C. and stirring at room temperature. The resultant mixture was made basic with sodium carbonate, followed by extraction with chloroform and drying over sodium sulfate. The reaction mixture was subjected to filtration, concentration under reduced pressure, and purification by silica gel column chromatography (chloroform/methanol=10/1), whereby the target compound was obtained (261.8 mg, 1.04 mmol, 54.5%)
Name
ethyl 2-(3-aminocarbonylmethylphenoxy)-2-methylpropionate
Quantity
507 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
19.1 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

7.82 g (28.0 mmol) of 2-methyl-2-[3-((E)-2-nitro-vinyl)-phenoxy]-propionic acid ethyl ester was dissolved in 150 ml ethanol; 6.2 ml (39.7 mmol) hydrochloric acid in ethanol and 1.6 g of Pd-charcoal (10%) were added and the reaction mixture was then hydrogenated under 1 atm of H2-pressure during 5 hours. It was subsequently filtered (Celite), the filter cake was washed twice with ethanol and filtrate was evaporated. The residue was then partitioned between crashed ice/Na2CO3-solution/MeCl2 and extracted twice with MeCl2; the organic phases were washed with water, dried (MgSO4) and evaporated. The crude product was purified by flash chromatography (SiO2, MeCl2/MeOH) to give 4.36 g of the title compound as yellow oil.
Quantity
7.82 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
6.2 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Pd charcoal
Quantity
1.6 g
Type
catalyst
Reaction Step Two

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